molecular formula C11H16ClN B1377044 3-BENZYLCYCLOBUTANAMINE HCL CAS No. 1464091-61-9

3-BENZYLCYCLOBUTANAMINE HCL

Cat. No.: B1377044
CAS No.: 1464091-61-9
M. Wt: 197.7 g/mol
InChI Key: DTRPKFKMRNDMIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYLCYCLOBUTANAMINE HCL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with cyclobutanone in the presence of a reducing agent to form the cyclobutanamine ring. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-BENZYLCYCLOBUTANAMINE HCL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-BENZYLCYCLOBUTANAMINE HCL involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzylcyclobutanone
  • 3-Benzylcyclobutanal
  • 3-Benzylcyclobutanol

Uniqueness

3-BENZYLCYCLOBUTANAMINE HCL is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

3-benzylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-10(8-11)6-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRPKFKMRNDMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464091-61-9
Record name Cyclobutanamine, 3-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1464091-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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